Product packaging for 6-Ethyl-4H-chromen-4-one(Cat. No.:CAS No. 95639-21-7)

6-Ethyl-4H-chromen-4-one

Cat. No.: B1504915
CAS No.: 95639-21-7
M. Wt: 174.2 g/mol
InChI Key: BTFKSYQTYZVFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 4H-Chromen-4-one as a Privileged Heterocyclic Scaffold in Organic and Medicinal Chemistry

The 4H-chromen-4-one, also known as chromone (B188151), is a heterocyclic compound featuring a benzopyran ring with a ketone group on the pyran ring. ijrar.org This core structure is a cornerstone in the fields of organic and medicinal chemistry, widely recognized as a "privileged scaffold." nih.govacs.orgcore.ac.ukresearchgate.net This term signifies that the chromone framework can bind to a diverse range of biological targets, making it a valuable template for the development of new therapeutic agents. acs.orgresearchgate.net

The versatility of the 4H-chromen-4-one scaffold stems from its unique structural and electronic properties. ontosight.ai The planar and unsaturated ring system allows for various chemical modifications, enabling chemists to fine-tune the biological activity of its derivatives. ontosight.airesearchgate.netcolab.ws These derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govontosight.aitandfonline.com

The significance of the chromone core is underscored by its presence in numerous naturally occurring compounds, particularly in plants. ijrar.orgnih.gov These natural products have served as inspiration for the synthesis of a vast number of chromone-based compounds with potential therapeutic applications. acs.org The ability to create extensive libraries of polyfunctionalized 4H-chromen-4-one derivatives has fueled its continuous exploration in drug discovery programs. nih.govresearchgate.netcolab.ws

Historical Context and Evolution of Research on 4H-Chromen-4-one Derivatives

Research into 4H-chromen-4-one and its derivatives has a rich history, evolving from the study of natural products to the rational design of synthetic compounds with specific biological activities. Initially, interest in chromones was sparked by their isolation from various plant species where they contribute to pigmentation and provide defense against pathogens. ijrar.orgtandfonline.com

Over the decades, the focus of research has shifted towards harnessing the therapeutic potential of the chromone scaffold. core.ac.uktandfonline.com A significant milestone in this journey was the development of disodium (B8443419) cromoglycate, a chromone derivative used in the treatment of asthma and allergic rhinitis. tandfonline.com Although it faced challenges with oral absorption, its success demonstrated the therapeutic viability of this class of compounds. tandfonline.com

The advent of modern synthetic methodologies has revolutionized the field, allowing for the creation of a vast and diverse array of chromone derivatives. researchgate.netcolab.ws Techniques such as multi-component reactions and catalyst-free synthesis have enabled the efficient production of complex chromone-based molecules. frontiersin.orgresearchgate.net This has led to the discovery of derivatives with a wide range of biological activities, including inhibitors of enzymes like cyclooxygenase (COX) and ROCK kinases, as well as compounds with potent anticancer and antimicrobial effects. nih.govacs.orgtandfonline.comnih.gov The ongoing research continues to explore the structure-activity relationships of these derivatives to develop safer and more effective drugs. nih.gov

Positioning of 6-Ethyl-4H-chromen-4-one within the Chromen-4-one Family and its Research Relevance

Within the large family of chromone derivatives, this compound represents a specific analogue with an ethyl group substituted at the 6-position of the benzopyran ring. This seemingly simple modification can significantly influence the compound's physical, chemical, and biological properties. The introduction of an ethyl group can affect factors such as lipophilicity, which in turn can impact a molecule's ability to cross biological membranes and interact with target proteins.

While specific research on the standalone this compound is not extensively detailed in the provided results, the investigation of more complex molecules containing this moiety, such as 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one and 6-Ethyl-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine, highlights its role as a building block in the synthesis of potentially bioactive compounds. smolecule.comresearchgate.netnih.gov These studies underscore the importance of the 6-ethyl substitution in the broader context of developing novel chromone-based therapeutic agents. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B1504915 6-Ethyl-4H-chromen-4-one CAS No. 95639-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFKSYQTYZVFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699626
Record name 6-Ethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95639-21-7
Record name 6-Ethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 6 Ethyl 4h Chromen 4 One

Electrophilic Substitution Reactions on the Chromen-4-one Ring System with 6-Ethyl Influence

The benzene (B151609) ring of the 6-Ethyl-4H-chromen-4-one scaffold is susceptible to electrophilic aromatic substitution (SEAr) reactions. youtube.comwikipedia.org The ethyl group at the 6-position is an activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org This directing effect, in conjunction with the electronic nature of the chromen-4-one ring system, guides the position of incoming electrophiles.

Key electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com The Vilsmeier-Haack reaction, a method for formylation of electron-rich aromatic rings, is also a relevant transformation. organic-chemistry.orgchemeurope.comwikipedia.orgambeed.com Another pertinent reaction is the Mannich reaction, which introduces an aminomethyl group onto an acidic proton-containing compound. wikipedia.orgbyjus.comorganic-chemistry.orgthermofisher.com

The table below summarizes the expected major products of various electrophilic substitution reactions on this compound, considering the directing influence of the 6-ethyl group.

Reaction Reagents Typical Product(s)
NitrationHNO₃, H₂SO₄6-Ethyl-7-nitro-4H-chromen-4-one
BrominationBr₂, FeBr₃7-Bromo-6-ethyl-4H-chromen-4-one
Vilsmeier-HaackPOCl₃, DMF6-Ethyl-4-oxo-4H-chromene-7-carbaldehyde
Mannich ReactionCH₂O, R₂NH7-(Dialkylaminomethyl)-6-ethyl-4H-chromen-4-one

Nucleophilic Addition and Ring-Opening Reactions

The carbonyl group at the C-4 position and the electrophilic C-2 position of the γ-pyrone ring in this compound are primary sites for nucleophilic attack. masterorganicchemistry.comacademie-sciences.fryoutube.comlibretexts.org Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. masterorganicchemistry.comacademie-sciences.fryoutube.comlibretexts.org

Strong nucleophiles can lead to the opening of the pyrone ring. researchgate.netacs.org This reactivity is particularly pronounced in chromones bearing electron-withdrawing groups at the 3-position, which facilitates nucleophilic attack at the C-2 position. researchgate.net The reaction of chromone-3-carboxylic acid with sodium hydroxide, for instance, results in ring opening to form ω-formyl-2-hydroxyacetophenone. researchgate.net While this compound lacks a C-3 substituent to activate this pathway, strong nucleophiles under forcing conditions can still induce ring-opening.

The following table outlines potential products from nucleophilic addition and ring-opening reactions.

Nucleophile Reaction Type Potential Product(s)
Grignard Reagent (R-MgX)Nucleophilic Addition6-Ethyl-4-alkyl-4-hydroxy-4H-chromene
Sodium Borohydride (NaBH₄)Nucleophilic Addition6-Ethyl-4H-chromen-4-ol
Hydrazine (N₂H₄)Nucleophilic Addition/Ring Opening(Z)-2-(1-(2-hydroxyphenyl)ethylidene)hydrazine-1-carboxamide or pyrazole (B372694) derivatives
Strong Base (e.g., NaOH)Ring Opening1-(5-Ethyl-2-hydroxyphenyl)ethan-1-one and formic acid derivatives

Derivatization Strategies at the 6-Ethyl Position and other Reactive Sites

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a diverse range of analogues. These modifications can be targeted at the chromen-4-one ring, the ethyl side chain, or through the introduction of various substituents.

Introduction of Heteroaryl and Aryl Substituents

The introduction of aryl and heteroaryl moieties can be achieved through various cross-coupling reactions, provided a suitable handle (e.g., a halogen) is first introduced onto the chromen-4-one scaffold. For instance, a bromo-derivative of this compound could be synthesized and subsequently used in Suzuki, Heck, or other palladium-catalyzed coupling reactions to introduce new aryl or heteroaryl groups.

Modifications of the Ethyl Side Chain

The ethyl group at the 6-position is a key site for chemical modification. The benzylic protons of the ethyl group are susceptible to radical halogenation, providing a route to introduce functionality. youtube.com Furthermore, the ethyl group can be oxidized under specific conditions. youtube.comlibretexts.orgck12.orgpressbooks.publibretexts.orgnumberanalytics.comlibretexts.org

Below is a table detailing potential derivatization strategies for the ethyl side chain.

Reaction Reagents Product
Benzylic BrominationN-Bromosuccinimide (NBS), light6-(1-Bromoethyl)-4H-chromen-4-one
OxidationKMnO₄, heat4-Oxo-4H-chromene-6-carboxylic acid ck12.orgpressbooks.publibretexts.org
OxidationCrO₃, H₂SO₄6-Acetyl-4H-chromen-4-one

Oxidative and Reductive Transformations of the Chromen-4-one Skeleton

The chromen-4-one skeleton can undergo various oxidative and reductive transformations. The carbonyl group at C-4 is a primary target for reduction. Classic reduction methods such as the Clemmensen and Wolff-Kishner reductions can be employed to reduce the ketone to a methylene (B1212753) group. wikipedia.orgwikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.orgyoutube.com

Oxidation of the chromen-4-one skeleton itself is less common as the benzene ring is relatively resistant to oxidation. However, the ethyl side chain is readily oxidized as detailed in the previous section.

The table below summarizes key reductive transformations of the carbonyl group.

Reaction Reagents Product
Clemmensen ReductionZn(Hg), conc. HCl6-Ethyl-chromane wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com
Wolff-Kishner ReductionH₂NNH₂, KOH, heat6-Ethyl-chromane wikipedia.orgmasterorganicchemistry.comlibretexts.orgnrochemistry.comslideshare.net

Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 4h Chromen 4 One

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For 6-Ethyl-4H-chromen-4-one (molecular formula C₁₁H₁₀O₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass, which is 174.0681 g/mol . The molecular ion peak ([M]⁺) would be observed at m/z 174.

Electron Ionization (EI) mass spectrometry would induce fragmentation. The fragmentation of chromen-4-ones often involves characteristic pathways such as a retro-Diels-Alder (RDA) reaction, leading to the cleavage of the pyrone ring. For this compound, a primary fragmentation would likely be the loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation, resulting in a prominent peak at m/z 159 ([M-15]⁺). Another expected fragmentation is the loss of carbon monoxide (CO) from the pyrone ring. miamioh.edu

However, specific experimental mass spectra detailing the relative abundances of fragments for this compound have not been found in published research.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the α,β-unsaturated ketone carbonyl (C=O) group, typically found in the region of 1650-1600 cm⁻¹. Other significant peaks would include those for aromatic C=C stretching (around 1600-1450 cm⁻¹), C-O-C stretching of the ether linkage in the pyrone ring, and C-H stretching and bending vibrations for the aromatic and aliphatic (ethyl) protons. While general spectral regions can be predicted, a specific, recorded IR spectrum with peak assignments for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The chromen-4-one core is a conjugated system, and it would be expected to exhibit characteristic absorption bands in the UV region. Typically, chromones show two main absorption bands: one at higher energy (lower wavelength, around 240-270 nm) corresponding to a π → π* transition of the benzene (B151609) ring, and another at lower energy (higher wavelength, around 290-340 nm) related to the cinnamoyl (C₆H₅-C=C-C=O) portion of the molecule. The exact position and intensity (λ_max) of these bands are influenced by substituents. No experimental UV-Vis spectra for this compound have been located in the surveyed literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For this compound, which is achiral, the analysis would not determine absolute stereochemistry but would confirm the planarity of the chromenone ring system and the orientation of the ethyl group relative to the ring. While crystal structures for many more complex chromone (B188151) derivatives have been published, a crystallographic study for this compound itself is not present in the Cambridge Structural Database (CSD) or other reviewed scientific literature. Therefore, no data on its unit cell parameters, space group, or atomic coordinates can be presented.

Theoretical and Computational Chemistry Investigations of 6 Ethyl 4h Chromen 4 One

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. DFT calculations, particularly using hybrid functionals like B3LYP, are employed to optimize the molecular geometry of 6-Ethyl-4H-chromen-4-one, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

The process begins with a complete geometry optimization to find the local energy minimum of the molecule. researchgate.net For chromone (B188151) derivatives, the chromone ring system is typically found to be nearly planar. nih.govresearchgate.net The ethyl group at the 6-position will have its own conformational flexibility, and DFT calculations can determine the most stable arrangement of this substituent relative to the planar chromone core.

Beyond geometry, DFT provides a detailed picture of the electronic structure. Calculations reveal the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. Key electronic properties derived from DFT calculations include total energy, dipole moment, and the distribution of atomic charges (e.g., through Mulliken population analysis). researchgate.net These parameters help in understanding the molecule's polarity and how it will interact with its environment. For instance, studies on related chromen-2-one systems have used DFT to calculate total energies and Mulliken atomic charges to identify charge distribution across the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. youtube.comirjweb.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its propensity to react with electrophiles. A higher EHOMO value indicates a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. youtube.comirjweb.com The energy of the LUMO (ELUMO) is related to the electron affinity and the molecule's ability to react with nucleophiles. A lower ELUMO value suggests a greater ability to accept electrons, indicating higher electrophilicity. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. irjweb.comresearchgate.net

Large Energy Gap: A large ΔE implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

Small Energy Gap: A small ΔE suggests that the molecule is more reactive and less stable, as electrons can be more easily excited to the LUMO, making the molecule more polarizable. irjweb.comresearchgate.net

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies Global quantum chemical identifiers can be calculated from the energies of the HOMO and LUMO, providing further insight into the molecule's reactivity profile. researchgate.netmaterialsciencejournal.org

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity. irjweb.com
Electrophilicity Index (ω) ω = μ² / (2η) (where μ = -χ)A measure of the ability to accept electrons. irjweb.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions. uni-muenchen.deresearchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They indicate sites that are likely to interact with positive charges or act as hydrogen bond acceptors. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar parts of the molecule.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen (C=O) of the pyranone ring, making it a primary site for electrophilic attack and a strong hydrogen bond acceptor. The ether oxygen within the chromone ring would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic and ethyl groups would show positive potential. This analysis is crucial for understanding intermolecular interactions, such as how the molecule might dock into the active site of a protein or interact with other molecules. scispace.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling allows for the detailed investigation of reaction pathways, transition states, and activation energies, providing a mechanistic understanding that can be difficult to obtain experimentally. For chromone derivatives, computational studies can elucidate the mechanisms of various reactions, such as nucleophilic additions, cycloadditions, and rearrangements.

An example is the study of the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reaction involving 3-vinylchromones. researchgate.net Computational modeling can be used to map the potential energy surface of such a reaction, identifying the intermediates and the transition state structures. By calculating the energy barriers associated with each step, the rate-determining step of the reaction can be identified.

For this compound, computational studies could be used to model its reactivity with various nucleophiles. For instance, the Michael addition to the α,β-unsaturated ketone system is a common reaction for chromones. DFT calculations could model the approach of a nucleophile, the formation of the intermediate enolate, and the subsequent protonation, providing detailed energetic and structural information about the entire process. This predictive power helps in designing new synthetic routes and understanding the chemical transformations of chromone-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromen-4-one Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org

The development of a QSAR model for a series of chromen-4-one analogues, including this compound, would involve several key steps. mdpi.comresearchgate.net

Table 2: Steps in a QSAR Modeling Study

Step Description
1. Data Set Selection A series of chromen-4-one analogues with experimentally determined biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. researchgate.net
2. Molecular Descriptor Calculation For each molecule in the series, a wide range of numerical descriptors representing its structural, electronic, and physicochemical properties are calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors. slideshare.net
3. Data Splitting The data set is divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net
4. Model Development Statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) are used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). mdpi.com
5. Model Validation The model's robustness and predictive ability are rigorously tested using internal (e.g., cross-validation) and external (using the test set) validation techniques. mdpi.com
6. Prediction Once validated, the QSAR model can be used to predict the biological activity of new, unsynthesized chromen-4-one analogues, guiding the design of more potent compounds. wikipedia.org

A QSAR study on chromen-4-one analogues could identify key structural features that enhance a specific biological activity. For example, a model might reveal that increasing the hydrophobicity at the 6-position (like the ethyl group) while maintaining a specific electronic character in the pyranone ring leads to improved potency. Such insights are invaluable for rational drug design and lead optimization.

Mechanistic Biological Activity Studies of 6 Ethyl 4h Chromen 4 One and Derivatives in Vitro and Animal Models

Investigations into Antimicrobial Mechanisms

The chromene structural framework is a key feature in a variety of compounds demonstrating a broad spectrum of antimicrobial activities. researchgate.net Derivatives of the 4H-chromen-4-one scaffold have shown potential against both bacterial and fungal pathogens.

Derivatives of 4H-chromen-4-one have demonstrated notable antibacterial properties. For instance, a novel 4H-chromen-4-one derivative isolated from the marine microorganism Streptomyces ovatisporus S4702T was found to be highly potent against Bacillus subtilis and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 0.25 µg/ml and 0.5 µg/ml, respectively. nih.gov Another study focused on 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones, which were shown to be effective against Staphylococcus aureus, with several analogues exhibiting an MIC of 2 µg/mL. researchgate.net

A key target for novel antitubercular agents is the enzyme decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.govnih.gov Inhibition of DprE1 leads to the death of the mycobacterium. nih.gov While direct studies on 6-Ethyl-4H-chromen-4-one are limited, various heterocyclic compounds have been identified as DprE1 inhibitors. nih.gov These inhibitors can be either covalent or non-covalent, and several are currently in clinical trials for the treatment of tuberculosis. nih.govmdpi.com The success of targeting DprE1 with other chemical scaffolds highlights a potential mechanism that could be explored for chromenone-based antibacterial agents.

Table 1: Antibacterial Activity of Selected 4H-Chromen-4-one Derivatives

Compound/Derivative Target Organism Activity (MIC/MBC) Source
Marine Streptomyces derivative Bacillus subtilis MIC: 0.25 µg/ml nih.gov
Marine Streptomyces derivative Micrococcus luteus MBC: 0.5 µg/ml nih.gov

The 4H-chromene scaffold is also associated with significant antifungal activity. researchgate.net Studies on spiropyrrolidines featuring a chroman-4-one moiety revealed potent effects against pathogenic yeasts. mdpi.com One derivative, in particular, was found to be a highly effective antifungal agent against Candida krusei and Candida glabrata, with an MIC of 32 µg/mL. mdpi.com The mechanism for some antifungal compounds involves the disruption of fungal membrane permeability, leading to the leakage of essential cellular components like nucleotides. nih.gov This mode of action, observed in naphthoquinones, represents a plausible mechanism for chromenone derivatives, warranting further investigation. nih.gov

Anticancer Activity and Cellular Mechanisms of Action

The 4H-chromene ring is a core structure in many compounds with potent anticancer properties. researchgate.net Derivatives have been shown to induce cell death and inhibit proliferation in a variety of human cancer cell lines through multiple, interconnected cellular mechanisms. nih.govresearchgate.net

A primary mechanism of anticancer activity for 4H-chromene derivatives is the induction of apoptosis, or programmed cell death. nih.gov Investigations into 4-aryl-4H-chromenes revealed them to be potent inducers of apoptosis through the activation of caspases, which are key enzymes in the apoptotic cascade. nih.govnih.gov For example, the anticancer effects of certain novel chromene derivatives were linked to their ability to trigger caspase enzyme activity. nih.gov

Beyond caspase activation, some chromene derivatives exert their effects by targeting the cellular cytoskeleton. Specifically, 4-aryl-4H-chromenes have been reported to function as potent apoptosis inducers by inhibiting tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are critical for maintaining cell structure and for the formation of the mitotic spindle during cell division. mdpi.com Disruption of microtubule dynamics prevents mitosis and ultimately leads to apoptotic cell death. mdpi.com

In addition to directly inducing apoptosis, 4H-chromen-4-one derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. This process prevents cells from progressing through the stages of division. A common point of arrest induced by anticancer agents is the G2/M phase, which is the checkpoint before mitosis. nih.govnih.gov By arresting cells in the G2/M phase, these compounds prevent them from dividing, and this cellular state often precedes the onset of apoptosis. nih.govnih.gov This mechanism is a recognized anti-proliferative strategy, and studies on various anticancer compounds demonstrate that a sustained G2/M arrest is strongly correlated with the induction of apoptotic cell death. nih.gov

A highly specific and promising anticancer mechanism associated with chromen-4-one derivatives is the inhibition of telomerase. nih.govnih.gov Telomerase is an enzyme that is overactive in the vast majority of human cancers and is responsible for maintaining the length of telomeres, the protective caps (B75204) on the ends of chromosomes. nih.gov This allows cancer cells to achieve a form of immortality by overcoming the natural limits on cell division.

Recent studies have identified a series of new trimethoxyphenyl-4H-chromen derivatives that function as telomerase inhibitors. nih.govnih.gov The mechanism for this inhibition was found to be the regulation of dyskerin, a crucial protein that binds to the RNA component of the telomerase enzyme and is essential for its stability and activity. nih.gov By decreasing the expression of dyskerin, these chromenone compounds effectively inhibit telomerase activity, leading to cell cycle arrest or cell death. nih.govnih.gov

Table 2: Anticancer Activity of Selected 4H-Chromen-4-one Derivatives

Derivative Class Cancer Cell Line Mechanism IC50/EC50 Source
Marine Streptomyces derivative Human Colon Carcinoma Cytotoxicity EC50: 9.68 µg/ml nih.gov
Marine Streptomyces derivative Human Prostate Adenocarcinoma Cytotoxicity EC50: 9.93 µg/ml nih.gov
C4-malononitrile substituted 4H-chromene Laryngeal (Hep2), Lung (A549), Colon (HT-29), Cervical (HeLa) Anti-proliferative Significant activity reported researchgate.net
4-Aryl-4H-chromenes Not specified Caspase Activation Potent activity reported nih.gov

Kinase Inhibition Profiles (e.g., ROCK, COX-2, Protein Kinases, PI3-Kinases)

Derivatives of the 4H-chromen-4-one scaffold have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.

Flavonoids, the broader class to which chromones belong, are known to have potent inhibitory effects on several enzymes, including cyclo-oxygenase (COX) and phosphoinositide 3-kinases (PI3Ks). nih.gov The PI3K/AKT signaling pathway is a critical mediator of cell proliferation and survival, and its abnormal activation is a hallmark of many human cancers. nih.gov The design of molecules that can fit into the kinase domains of PI3Kα is a key strategy in developing anticancer agents. nih.gov

One specific flavone (B191248), 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. mdpi.com The compound showed preferential inhibition of COX-2, which is an important target for anti-inflammatory drugs. mdpi.com

Inhibition of protein kinase A (PKA), a cAMP-dependent protein kinase, has also been studied. While not a chromone (B188151) derivative, the inhibitor H-89 demonstrates how specific molecules can competitively inhibit kinase activity against ATP, a mechanism that may be applicable to chromone-based inhibitors. nih.gov

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-2/COX-1)
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-17.0918.70
COX-20.38

Antioxidant Properties and ROS Modulation

The antioxidant capabilities of 4H-chromen-4-one derivatives are a significant area of study, focusing on their ability to neutralize harmful reactive oxygen species (ROS) and modulate the cellular antioxidant response. nih.govscispace.com Oxidative stress, resulting from an imbalance between ROS production and elimination, can lead to cellular damage, altering lipids, proteins, and DNA. nih.govscispace.com

The antioxidant mechanism often involves the donation of a hydrogen atom from a hydroxyl group on the chromone structure to scavenge free radicals, interrupting damaging chain reactions. scispace.com The antioxidant potential of these compounds has been evaluated using various in vitro assays. For instance, a series of 4-hydroxycoumarin (B602359) derivatives, which share a structural resemblance to chromones, were assessed for their ability to scavenge 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydroxyl radicals. scispace.com Similarly, the flavone 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one was tested for its capacity to scavenge ABTS (2,2'-azinobis [3-ethylbenzthiazoline]-6-sulfonic acid) free radicals. mdpi.com

In addition to direct radical scavenging, these compounds can influence endogenous antioxidant systems. Studies in animal models have shown that derivatives can affect the levels of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT). mdpi.com The generation of ROS is a complex process, and while some plant-derived compounds enhance antioxidant defenses, others can trigger ROS-mediated cytotoxicity, a strategy that may be effective in damaging cancer cells. nih.gov

Anti-inflammatory Effects and Immunomodulation

The 4H-chromen-4-one core structure is a recognized scaffold for developing new anti-inflammatory agents. nih.govresearchgate.net Derivatives have demonstrated the ability to modulate the body's inflammatory response in various in vitro and in vivo models. mdpi.comnih.gov

Modulation of Inflammatory Pathways (e.g., NF-κB, NO Production)

A key mechanism underlying the anti-inflammatory effects of 4H-chromen-4-one derivatives is their ability to interfere with major inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes that produce inflammatory mediators. nih.gov

In lipopolysaccharide (LPS)-stimulated macrophage cells (a common in vitro model for inflammation), several 2-(2-phenylethyl)-4H-chromen-4-one derivatives were found to inhibit NF-κB activation. nih.gov This inhibition leads to a downstream reduction in the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov Multiple studies have confirmed that various chromone derivatives can significantly suppress LPS-induced NO production in RAW 264.7 macrophage cells. nih.govnih.gov This suppression of NO is often dose-dependent and occurs without causing toxicity to the cells. nih.gov

Beyond NO, these compounds can also downregulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further contributing to their anti-inflammatory profile. nih.gov

CompoundEffect on Inflammatory Mediators
7-methoxy-2-(2-phenylethyl)chromoneInhibited NF-κB activation and suppressed NO production in LPS-stimulated RAW 264.7 macrophages. nih.gov
6,7-dimethoxy-2-(2-phenylethyl)chromoneInhibited NF-κB activation and suppressed NO production in LPS-stimulated RAW 264.7 macrophages. nih.gov
6,7-dimethoxy-2-[2-(4'-methoxyphenyl)ethyl]chromoneInhibited NF-κB activation and suppressed NO production in LPS-stimulated RAW 264.7 macrophages. nih.gov
5,6-dihydroxy-2-[2-(3'-hydroxy-4'-methoxyphenyl)ethyl]chromoneSuppressed LPS-induced NO production in RAW 264.7 cells. nih.gov

Receptor-Mediated Anti-inflammatory Mechanisms (e.g., FPR-1 Inhibition)

Information regarding the specific inhibition of the formyl peptide receptor 1 (FPR-1) by this compound or its direct derivatives is not available in the provided search results. This represents an area for potential future investigation into the receptor-mediated anti-inflammatory mechanisms of this class of compounds.

Enzyme and Receptor Modulation Studies

The chromen-4-one scaffold has been identified as a versatile base for developing ligands that can modulate the activity of various enzymes and receptors, making them attractive for targeting multifaceted disorders. rsc.org

Inhibition of Specific Enzymes (e.g., SIRT2, β-Glucuronidase, MAO-B)

Research has uncovered the potential of 4H-chromen-4-one derivatives to act as inhibitors of specific enzymes, notably monoamine oxidase B (MAO-B) and cholinesterases.

A study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones revealed that these compounds can possess potent dual-target activities, inhibiting both acetylcholinesterase and MAO-B. rsc.org Specifically, the derivative 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one was identified as a dual inhibitor. rsc.org

Further investigation into flavone derivatives also highlighted MAO-B inhibition. The compound 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one exhibited a strong inhibitory effect on MAO-B with an IC50 value of 0.14 µM. mdpi.com It also showed potent inhibition of both acetylcholinesterase and butyrylcholinesterase. mdpi.com

There is no specific information in the provided search results regarding the inhibition of SIRT2 or β-Glucuronidase by this compound or its derivatives.

CompoundTarget EnzymeActivity
6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-oneAcetylcholinesterase & MAO-BDual inhibitor. rsc.org
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesteraseIC50 = 1.37 µM. mdpi.com
ButyrylcholinesteraseIC50 = 0.95 µM. mdpi.com
MAO-BIC50 = 0.14 µM. mdpi.com

G Protein-Coupled Receptor (GPCR) Ligand Interactions (e.g., GPR55 agonism/antagonism)

The 4H-chromen-4-one scaffold has been identified as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. researchgate.net A key area of investigation has been its role as a modulator of the orphan G protein-coupled receptor GPR55. acs.orgnih.gov This receptor has been implicated in a variety of physiological and pathological processes, including pain, inflammation, metabolic disorders, and cancer. nih.govmdpi.comnih.gov

Derivatives of chromen-4-one have been shown to exhibit a spectrum of activities at the GPR55 receptor, ranging from full agonism to partial agonism and antagonism. acs.org The specific functional outcome is highly dependent on the substitution pattern on the chromen-4-one core. acs.org For instance, studies on a series of chromen-4-one-2-carboxylic acid derivatives revealed that modifications at positions 6 and 8 are critical for tuning the efficacy and potency at GPR55. acs.org These ligands have been developed to be selective for GPR55 over other related GPCRs like GPR18, GPR35, and the cannabinoid receptors CB1 and CB2. acs.orgnih.gov

While many known GPR55 ligands were initially identified from cannabinoid receptor-biased libraries, recent efforts have focused on developing novel chemotypes with high selectivity for GPR55. nih.govacs.org This is crucial for accurately elucidating the biological functions of GPR55 without the confounding effects of cannabinoid receptor activity. nih.gov The development of these selective agonists and antagonists, based on the chromen-4-one scaffold, provides valuable tools for studying GPR55 as a potential drug target. acs.org

Comprehensive Structure-Activity Relationship (SAR) Analyses for this compound and its Variants

No specific structure-activity relationship (SAR) analyses for This compound were found in the reviewed literature. The following analyses are based on studies of various other substituted chromen-4-one derivatives, which shed light on how different functional groups on the scaffold influence biological activity.

Impact of the 6-Ethyl Substituent on Biological Efficacy and Selectivity

Direct data on the impact of a 6-ethyl substituent is not available. However, studies on derivatives with other substituents at the C-6 position, such as halogen atoms, provide valuable insights into the role of this position in modulating biological activity, particularly at the GPR55 receptor.

In a study of chromen-4-one derivatives as GPR55 ligands, substitution at the 6-position with fluorine or chlorine was investigated. acs.org The research indicated that substituting hydrogen with fluorine at this position had no significant effect on the pharmacological behavior of the compounds. acs.org For example, the GPR55 agonistic activity of 6-fluoro derivatives was comparable to their non-fluorinated counterparts. acs.org

The table below summarizes the activity of some 6-substituted chromen-4-one derivatives at the GPR55 receptor.

Compound ID6-Substituent8-SubstituentActivity ProfilePotency (EC₅₀/IC₅₀)Efficacy (%)
59 H3-(Cyclohexylpropoxy)benzamidoPartial Agonist0.288 µM29
69 F3-(Cyclohexylpropoxy)benzamidoPartial Agonist0.174 µM29
72 Cl3-(Cyclohexylpropoxy)benzamidoPartial Agonist1.15 µM54
73 Cl3-(Cyclohexylbutoxy)benzamidoPartial Agonist0.279 µM66
74 Cl3-((5-Cyclohexylpentyl)oxy)benzamidoPartial Agonist0.196 µM85

Data sourced from a study on chromen-4-one derivatives as GPR55 ligands. acs.org

Role of Other Substitutions on the Chromen-4-one Scaffold on Target Interaction

The biological activity of chromen-4-one derivatives is profoundly influenced by substitutions at various positions across the scaffold.

Position 2: The nature of the substituent at the C-2 position is critical. In many flavonoids, which are based on a 2-phenyl-4H-chromen-4-one structure, this phenyl ring (the B-ring) is a key site for modification. mdpi.com

Position 3: The C-3 position is also significant. For instance, in a series of selective COX-2 inhibitors, a hydroxyl group at C-3 was a key intermediate for further alkylation, which influenced the inhibitory activity. nih.gov

Position 4 (Carbonyl Group): The keto function at C-4 is of major importance for GPR55 binding and activation, likely acting as a hydrogen bond acceptor. acs.org When the carbonyl oxygen was replaced with a sulfur atom (thionation), the resulting compound lost all GPR55 agonist activity and instead became a very weak antagonist. acs.org

Position 8: This position has been extensively studied, particularly in the context of GPR55 ligands. Attaching various substituted 8-benzamido residues has been a key strategy to modulate activity. acs.org The interplay between the substituents at position 8 and position 6 is interdependent, meaning the SAR at both positions influences each other. acs.org

Aryl Rings: For 4-aryl-4H-chromenes, the substitution on the aryl ring at the C-4 position is critical for their activity as apoptosis inducers. mdpi.com

The combination of different substituents across the chromen-4-one scaffold allows for the fine-tuning of biological activity, enabling the development of potent and selective ligands for various targets. acs.org

Emerging Applications of 6 Ethyl 4h Chromen 4 One Beyond Direct Biological Action

Role as Pharmaceutical Intermediates and Lead Scaffolds in Drug Discovery

The 4H-chromen-4-one framework is a cornerstone in drug discovery, acting as a versatile intermediate and a foundational lead scaffold for creating a diverse array of therapeutic agents. nih.govnih.gov The structure can be readily modified by adding different substituents to either the benzene (B151609) or pyrone ring, allowing for the fine-tuning of its interaction with various biological receptors. nih.govnih.gov The 6-position on the benzene ring is a particularly important site for substitution, where the electronic properties of the attached group can dramatically alter the compound's biological activity. nih.govacs.org

Research has shown that both electron-donating and electron-withdrawing groups at the 6-position significantly influence the potency of chromone (B188151) derivatives. For instance, in the development of Sirtuin 2 (SIRT2) inhibitors, an electron-donating methoxy (B1213986) group at the 6-position led to a decrease in inhibitory activity, whereas electron-withdrawing groups like chloro and nitro were found to be more favorable for potency. acs.org Conversely, in other contexts, electron-donating groups at the chromone core have been shown to produce more active antifungal agents. nih.gov This highlights the critical role of the C6-substituent in tailoring the molecule for a specific target.

The 6-ethyl-4H-chromen-4-one scaffold, featuring an electron-donating alkyl group, serves as a valuable starting point for synthesizing more complex molecules. It is often used as a precursor, where further modifications lead to compounds with potential applications as anticancer, anti-inflammatory, anti-diabetic, and antimicrobial agents. nih.govnih.govnih.gov For example, computational studies on 6-substituted 3-formyl chromones, which are key synthetic intermediates, revealed that a 6-isopropyl derivative (structurally similar to a 6-ethyl derivative) showed a high binding affinity for insulin-degrading enzyme (IDE), a target for type 2 diabetes. nih.gov Similarly, various 6-substituted chromone derivatives have been synthesized and evaluated as inhibitors for targets such as Rho-associated coiled-coil containing protein kinases (ROCK), which are implicated in diabetic retinopathy. sci-hub.senih.gov

The following table summarizes selected examples of 6-substituted chromone derivatives and their utility as intermediates or scaffolds in drug discovery.

Scaffold/Derivative Substitution at C6 Application/Target Key Finding
Chroman-4-oneChloro (-Cl)SIRT2 InhibitionLarger, electron-withdrawing groups at the 6-position are favorable for inhibitory activity. acs.org
Chroman-4-oneMethoxy (-OCH3)SIRT2 InhibitionAn electron-donating group at the 6-position decreased inhibitory potency against SIRT2. acs.org
3-Formyl ChromoneIsopropylAnti-diabetic (IDE target)The 6-isopropyl derivative showed a higher binding affinity to the insulin-degrading enzyme (IDE) than the reference drug. nih.gov
Chromone DerivativeChlorine, BromineAntimicrobialAddition of electron-withdrawing halogens at the 6-position can enhance antimicrobial activity. nih.gov
ChromenopyridineElectron-withdrawing groupsAnticancerDerivatives with electron-withdrawing groups at the 6-position showed better activity against cancer cell lines like PC-3 and MCF-7. nih.gov

Applications in Materials Science

The unique electronic and structural properties of the chromone scaffold are paving the way for its use in advanced materials science, extending its utility beyond the realm of pharmacology.

Organic Light-Emitting Diodes (OLEDs) and Electron Transport Properties

The potential of a molecule for use in organic electronic devices, such as OLEDs, is heavily dependent on its electronic properties, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This HOMO-LUMO gap (E-gap) determines the energy required to excite an electron and influences the material's stability and conductivity; a smaller gap is generally associated with higher reactivity and better charge transport capabilities. nih.govwikipedia.org In organic semiconductors, the HOMO level is analogous to the valence band and the LUMO level to the conduction band. wikipedia.org

Computational studies using Density Functional Theory (DFT) have been performed on a series of 6-substituted 3-formyl chromone derivatives to investigate their electronic structure. nih.gov These studies reveal that the nature of the substituent at the 6-position systematically modulates the HOMO-LUMO energy gap. The presence of an electron-donating ethyl group at this position influences the electron density of the entire molecule, thereby altering its electronic characteristics. nih.gov A smaller energy gap can facilitate electron transport, making such compounds candidates for use as electron transport layer materials in OLEDs. scispace.com

The table below, based on DFT calculations, shows how different substituents at the 6-position of the 3-formyl chromone core affect the key electronic parameters relevant to materials science applications. nih.gov

Substituent at C6 HOMO (eV) LUMO (eV) Energy Gap (E-gap, eV)
-NH2-5.604-1.3714.233
-OH-5.921-1.3484.573
-OCH2CH3-5.738-1.2334.505
-F-6.042-1.4854.557
-Cl-6.096-1.5544.542
-Br-5.996-1.4544.542

Data sourced from a computational study on 3-formyl chromone derivatives. nih.gov

Liquid Crystal Technology and Dielectric Anisotropy Modification

Liquid crystals (LCs) are materials with properties intermediate between those of conventional liquids and solid crystals, and their application in display technology relies on the ability to control their molecular alignment with an electric field. iphy.ac.cn This control is governed by the material's dielectric anisotropy (Δε), which arises from the molecule's structural shape and charge distribution. iphy.ac.cnnih.gov

Charge-Transfer Complex Formation

A charge-transfer (CT) complex is formed when an electron-rich molecule (donor) associates with an electron-poor molecule (acceptor). This interaction is fundamental to many processes in chemistry and biology. The chromone scaffold is inherently suited for such interactions due to its electronic structure, which combines an electron-rich benzene ring with an electron-deficient pyrone ring.

Computational analyses of 6-substituted chromone derivatives have confirmed this potential. nih.gov Molecular electrostatic potential (MEP) maps, which visualize the charge distribution on a molecule's surface, show distinct electron-rich (nucleophilic) and electron-deficient (electrophilic) regions on the chromone structure. These polarized regions make the scaffold capable of acting as either an electron donor or acceptor in the formation of charge-transfer complexes. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis has been used to specifically study the intramolecular charge transfer within these molecules, providing a quantitative understanding of the electronic interactions that would drive the formation of intermolecular CT complexes. nih.gov

Development as Chemical Probes and Biosensors

Chemical probes are small molecules used to study and visualize biological processes and targets, such as enzymes or receptors, within a cellular environment. The development of such tools often begins with a scaffold that has favorable photochemical properties and can be modified to bind selectively to a target of interest. researchgate.net

The chromone framework is an excellent starting point for creating such probes. Many chromone derivatives are known to be fluorescent, a key property for many biosensor applications. researchgate.netijrpc.com For example, certain 3-hydroxyflavones (a subclass of chromones) have been utilized as fluorescent probes to study DNA binding. ijrpc.com

The drug discovery efforts centered on the this compound scaffold directly contribute to its potential in this area. The synthesis of highly potent and selective ligands, such as the SIRT2 inhibitors derived from 6-substituted chroman-4-ones, provides molecules that already possess the crucial target-recognition element. acs.org These selective binders can be further functionalized—for instance, by attaching a fluorescent reporter group or a reactive handle—to convert them from simple inhibitors into sophisticated chemical probes. Such probes would enable researchers to track the location, activity, and interactions of their target proteins in living systems, providing invaluable insights into cellular function and disease.

Utility in Peptidomimetic Design and Conformational Constraint

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and target affinity. A key strategy in peptidomimetic design is the use of rigid molecular scaffolds to hold functional groups in a precise three-dimensional arrangement, thereby mimicking the secondary structures of peptides (e.g., α-helices or β-turns). nih.gov This conformational constraint reduces the entropic penalty of binding to a receptor, often leading to higher potency.

Rigid heterocyclic systems like the chromone scaffold are considered "privileged structures" for this purpose. nih.govmdpi.com The bicyclic, planar nature of this compound provides a stable, predictable platform onto which various functional groups can be attached. By strategically placing substituents on the chromone core, it is possible to replicate the spatial orientation of critical amino acid side chains from a peptide's binding motif. This allows the chromone-based molecule to interact with the peptide's biological target with high specificity. The use of such a scaffold provides a powerful method for translating the biological activity of unstable peptides into more drug-like small molecules.

Future Research Directions and Translational Potential for 6 Ethyl 4h Chromen 4 One

Development of Novel Synthetic Routes for Enhanced Sustainability and Scalability

The advancement of chromen-4-one-based research is intrinsically linked to the efficiency and environmental impact of its synthesis. Future efforts will likely focus on developing novel synthetic methodologies that are both sustainable and scalable.

One promising direction is the use of palladium-catalyzed intramolecular acylation. A protocol has been developed for the synthesis of various 4H-chromen-4-one derivatives from alkenyl bromides and aldehydes, demonstrating the potential for creating a diverse library of compounds. nih.gov This method, utilizing a Pd(PPh₃)₄/Xphos catalyst system, offers a pathway to diversely functionalized flavonoids in moderate to good yields. nih.gov Further research could adapt this catalytic system specifically for 6-ethyl substituted precursors, optimizing reaction conditions to improve yields and reduce catalyst loading.

Another key area is the adoption of green chemistry principles. This includes the use of microwave irradiation, which has been shown to facilitate efficient one-step synthesis of chroman-4-one derivatives through base-mediated aldol (B89426) condensation. acs.org This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. acs.orgnih.gov Furthermore, the exploration of "ecocatalysts," derived from natural sources like manganese-rich plants, presents a novel approach to sustainable chemistry. mdpi.com Developing synthetic routes for 6-Ethyl-4H-chromen-4-one that utilize such biosourced catalysts could dramatically decrease the environmental footprint of its production. mdpi.com

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While various biological activities have been ascribed to chromen-4-one derivatives, a deeper understanding of their molecular mechanisms is crucial for their translation into effective agents. Future research must pivot towards detailed mechanistic studies to clarify how these compounds interact with their biological targets.

For instance, studies on related chromen-4-one derivatives have revealed that modifications to the core structure can tune the pharmacological profile from a full agonist to an antagonist at specific receptors like GPR55. acs.org Research has indicated that the keto function at the 4-position is of major importance for receptor binding and activation, likely acting as a hydrogen bond acceptor. acs.org The influence of the 6-ethyl group on these interactions remains a key area for investigation.

Structure-activity relationship (SAR) studies are fundamental to this effort. Research on chromenone analogs as interleukin-5 (IL-5) inhibitors has demonstrated the critical importance of the planar chromen-4-one unit for activity. nih.gov Similarly, kinetic studies and molecular docking of furochromone derivatives have provided insights into plausible protein-ligand interactions at a molecular level, revealing that specific substitutions can lead to hydrogen and halogen bonding with enzyme residues. nih.gov Applying these techniques to this compound will help elucidate its binding modes and guide the design of more potent and selective molecules.

Exploration of New Pharmacological Targets and Therapeutic Areas (excluding clinical trials)

The chromen-4-one scaffold has shown promise against a wide array of pharmacological targets, suggesting that this compound could be a valuable lead structure for multiple therapeutic areas.

A significant area of future exploration is in the treatment of metabolic and degenerative diseases. Chromen-4-one derivatives have been identified as a new class of selective inhibitors for Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs), which are potential targets for treating diabetic retinopathy. nih.govsci-hub.se Other identified targets include:

GPR55: A G protein-coupled receptor implicated in inflammation, neurodegeneration, neuropathic pain, and cancer. acs.org

Sirtuin 2 (SIRT2): An enzyme involved in aging-related diseases, particularly neurodegenerative disorders. acs.org

Sigma (σ) Receptors (σ₁/σ₂): These receptors are attractive targets for developing agents against Alzheimer's disease and neuropathic pain. rsc.org

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in managing Alzheimer's disease. mdpi.com

Kinases and Enzymes in Cancer: Targets such as Bcr-Abl tyrosine kinase and carbonic anhydrases IX and XII are relevant for certain types of cancer. nih.gov

The anti-inflammatory potential of this scaffold is also noteworthy, with derivatives showing inhibitory activity against cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX). mdpi.com The unique properties conferred by the 6-ethyl group may offer advantages in selectivity and potency against these and other novel targets.

Design of Next-Generation Functional Materials Based on Chromen-4-one Derivatives

Beyond pharmacology, the chemical properties of the chromen-4-one scaffold lend themselves to the development of advanced functional materials. The core structure possesses unique electronic and photophysical characteristics that can be harnessed for various applications.

Future research could focus on incorporating the this compound moiety into larger molecular systems to create novel materials. For example, the development of rhodamine-based chemosensors for detecting metal ions has been demonstrated. moldesignx.com The chromen-4-one structure, with its potential for fluorescence and ion coordination, could serve as a platform for creating highly selective and sensitive sensors for environmental or biological monitoring.

Furthermore, the development of photochromic compounds, which change their properties upon exposure to light, is another exciting avenue. Photochromic indolyl fulgimides have been designed to target sirtuins, demonstrating the potential for creating light-sensitive molecular probes and switches. acs.org By functionalizing the this compound core, it may be possible to design next-generation materials for applications in optical data storage, molecular switches, and smart materials.

Computational and AI-Driven Approaches for Rational Design and Prediction

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and optimization of novel molecules. These approaches can significantly accelerate the design-synthesize-test cycle for new this compound derivatives.

Molecular docking and in silico screening are powerful tools for predicting the binding affinity and mode of interaction between a ligand and its target protein. nih.govnih.gov These computational methods have been successfully used to identify potential inhibitors of various enzymes and to understand the structure-activity relationships of chromone (B188151) derivatives. mdpi.comnih.govmdpi.com For example, a combination of computational and experimental techniques was used to synthesize a novel SIRT3 activator with enhanced agonist activity. mdpi.com Applying these AI and computational methods will enable the rational design of next-generation this compound derivatives with enhanced efficacy and specificity for a range of therapeutic targets and material science applications. moldesignx.com

Q & A

Basic: What are the common synthetic routes for preparing 6-Ethyl-4H-chromen-4-one?

Answer:
The synthesis typically involves multi-step organic reactions. A foundational approach is the Pechmann condensation , where phenols (e.g., resorcinol) react with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (e.g., H₂SO₄ or HCl) to form the chromen-4-one core . Subsequent alkylation at the 6-position can introduce the ethyl group via nucleophilic substitution or Friedel-Crafts alkylation. Alternative routes include cyclization of pre-functionalized intermediates, such as 2-hydroxyacetophenone derivatives, with ethylating agents .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the chromen-4-one scaffold and ethyl substitution (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) .
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H⁺] at m/z 203.1) and fragmentation patterns .
  • FT-IR : To identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending .

Advanced: How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL provides definitive bond lengths, angles, and torsional parameters, critical for distinguishing regioisomers or confirming substituent positions. For example, SHELXL refines disordered ethyl groups by modeling anisotropic displacement parameters and validating residual electron density maps . Advanced applications include analyzing intermolecular interactions (e.g., π-π stacking) to predict solubility or stability .

Advanced: How should researchers design assays to evaluate the biological activity of this compound derivatives?

Answer:

  • Antimicrobial Assays : Use standardized protocols (e.g., broth microdilution per CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values .
  • Anticancer Screening : Employ cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination). Validate selectivity via toxicity assays on non-cancerous cells (e.g., HEK-293) .

Basic: What are the key differences between this compound and its chloro-substituted analogs in reactivity?

Answer:
Chloro-substituted derivatives (e.g., 6-Chloro-4H-chromen-4-one) exhibit enhanced electrophilicity at the carbonyl due to electron-withdrawing effects, facilitating nucleophilic aromatic substitution. In contrast, the ethyl group in this compound acts as an electron donor, stabilizing the chromen-4-one core and favoring electrophilic substitutions (e.g., nitration) at the 3- or 8-positions .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Answer:

  • QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioavailability or toxicity using tools like Schrödinger’s QikProp .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or topoisomerases) using AutoDock Vina to prioritize derivatives with high docking scores .
  • ADMET Prediction : Software like SwissADME estimates metabolic stability, CYP450 interactions, and blood-brain barrier permeability .

Advanced: How should researchers address contradictory data in biological activity studies of chromen-4-one derivatives?

Answer:

  • Statistical Validation : Apply ANOVA or t-tests to assess significance of dose-dependent effects. Replicate experiments with independent batches to rule out synthetic variability .
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR to exclude impurities as confounding factors .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects or alternative pathways .

Basic: What are the industrial challenges in scaling up this compound synthesis?

Answer:
While avoiding commercial focus, academic challenges include:

  • Reaction Optimization : Transitioning from batch to flow chemistry for exothermic steps (e.g., Pechmann condensation) to improve yield and safety .
  • Purification : Scaling chromatographic methods (e.g., flash chromatography) requires solvent recovery systems to reduce waste .

Advanced: How does the ethyl group at position 6 influence the photophysical properties of chromen-4-one derivatives?

Answer:
The ethyl group induces hyperconjugative stabilization, red-shifting absorption/emission spectra. For example, this compound exhibits a λmax ~320 nm (UV-vis) compared to ~300 nm for unsubstituted analogs. This property is exploitable in designing fluorescent probes for cellular imaging .

Advanced: What strategies improve the enantiomeric purity of chiral chromen-4-one derivatives?

Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL) in Friedel-Crafts alkylation to control stereochemistry at the 6-position .
  • Crystallization-Induced Diastereomer Resolution : Convert racemic mixtures to diastereomeric salts with chiral resolving agents (e.g., tartaric acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.